molecular formula C15H16N2O3 B2870624 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034406-75-0

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2870624
CAS No.: 2034406-75-0
M. Wt: 272.304
InChI Key: BNKZSGFYXOYWCY-UHFFFAOYSA-N
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Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 2034406-75-0) is a small molecule with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol. This compound features a 5-methylisoxazole-3-carboxamide group linked to a 2-hydroxy-2,3-dihydro-1H-indene (hydroxyindane) scaffold, a structure known for its potential in medicinal chemistry research. The 5-methylisoxazole moiety is a significant pharmacophore; for instance, derivatives of 5-methylisoxazole-4-carboxamide have been identified as novel Hypoxia-Inducible Factor-2α (HIF-2α) agonists through docking-based virtual screening, suggesting a potential research pathway for modulating this oncology and anemia-related target . Furthermore, the 5-methylisoxazole-3-carboxamide scaffold itself is a distinct molecular platform that has been investigated for its improved toxicological profile compared to its 4-carboxamide analog, showing potential for anti-inflammatory and antiarthritic effects in research models without inhibiting dihydroorotate dehydrogenase (DHODH) . The compound's calculated properties include a topological polar surface area of 75.4 Ų and an XLogP3 value of 1.6, which are useful parameters for researchers in early-stage drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-6-13(17-20-10)14(18)16-9-15(19)7-11-4-2-3-5-12(11)8-15/h2-6,19H,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKZSGFYXOYWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Isoxazole Ring: The isoxazole ring is introduced via a cycloaddition reaction involving nitrile oxides and alkenes.

    Final Coupling: The final step involves coupling the indene and isoxazole intermediates using a suitable coupling reagent, such as carbodiimides, under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Research is ongoing to explore its potential biological activity and interactions with various biomolecules.

    Medicine: The compound is being investigated for its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The hydroxy group in the target compound may improve water solubility compared to methoxy or alkyl-substituted derivatives (e.g., MM0677.15) .

Pharmacological and Toxicological Profiles

Enzyme Inhibition Potential

  • BChE Inhibition: A structurally distinct analog, N-[[(3R)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-8-hydroxy-N-(2-methoxyethyl)-5-nitroquinoline-7-carboxamide, demonstrated butyrylcholinesterase (BChE) inhibition via crystal structure analysis, suggesting that indenylmethyl-carboxamide derivatives may target cholinesterases .
  • Hyperlipidemia Applications : N-(benzoylphenyl)-5-substituted-indole-2-carboxamides (e.g., compounds 8–12) showed lipid-lowering effects, though their indole core differs from the target compound’s isoxazole .

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